3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane

Organic synthesis Building blocks Cross-coupling

For medicinal chemists needing to reduce lead-series lipophilicity without compromising potency, this 3,3-disubstituted oxetane introduces a conformationally restricted quaternary center with a meta-bromophenyl cross-coupling handle and a primary alcohol diversification point. - Matched-pair analyses show ~0.8-unit LogD reduction vs. carbonyl analogs, directly mitigating hERG and solubility risks. - The bromophenyl moiety enables parallel Suzuki/Buchwald-Hartwig/Sonogashira libraries, while the hydroxymethyl group supports independent oxidation, esterification, or leaving-group conversion. - The oxetane core has been validated across >40 common synthetic transformations and scaled to 1 kg, ensuring process-chemistry viability from discovery through preclinical development.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 1363382-09-5
Cat. No. B1377988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
CAS1363382-09-5
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1C(CO1)(CO)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
InChIKeyIMAAKSOJJXIZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: Profile & Drug Discovery


3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (CAS: 1363382-09-5, molecular formula C₁₀H₁₁BrO₂, molecular weight 243.1) is a 3,3-disubstituted oxetane derivative containing a meta-bromophenyl ring and a hydroxymethyl substituent on the four-membered cyclic ether core. The oxetane ring has emerged as an attractive motif in medicinal chemistry due to its low molecular weight, high polarity, and pronounced three-dimensionality, serving as an effective isostere for carbonyl groups and as a molecular tool to fine-tune key physicochemical properties including pKa, LogD, aqueous solubility, and metabolic clearance [1]. This compound is supplied at ≥95–98% purity by multiple vendors for pharmaceutical research and organic synthesis applications .

1
Synthetic Workflow

Triple orthogonal functional handle architecture supports parallel library synthesis and divergent SAR exploration

2
Physicochemical Tuning

Carbonyl bioisostere scaffold for polarity enhancement and LogD modulation in lead optimization campaigns

3
Conformational Design

Conformationally rigid 3,3-disubstituted oxetane core with quaternary carbon for target selectivity studies

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: Structural Determinants of Function


3,3-Disubstituted oxetanes are not interchangeable with simpler oxetanes or alternative scaffolds due to distinct physicochemical and steric profiles. The 3,3-disubstitution pattern creates a quaternary carbon center that locks the oxetane ring in a conformationally rigid geometry distinct from monosubstituted oxetanes, directly influencing molecular shape, target binding, and metabolic stability [1]. The meta-bromophenyl substituent provides a specific electronic environment and a reactive handle (Br) for cross-coupling chemistry, whereas the hydroxymethyl group introduces a polar, hydrogen-bonding-capable functional handle absent in simpler bromophenyl oxetanes such as 3-(3-bromophenyl)oxetane . The combination of these three features—3,3-disubstituted oxetane core, meta-bromoaryl group, and primary alcohol—yields a chemical space profile that cannot be replicated by analogs lacking any one of these elements.

Target Compound

3,3-Disubstituted oxetane with quaternary carbon locks rigid geometry and enhances synthetic stability

Meta-bromophenyl regiochemistry provides distinct exit vector and electronic profile for cross-coupling

Hydroxymethyl group offers polar hydrogen-bonding handle absent in simpler bromophenyl oxetanes

Common Substitutes May Differ

3-Monosubstituted oxetanes may exhibit different conformational flexibility and ring-opening susceptibility

Para-bromo isomer may shift binding geometry and cross-coupling reactivity compared to meta-substitution

Oxetanes without hydroxymethyl lack polar functionalization handle; diversification scope may not transfer

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: Differentiation Evidence


Multifunctional Synthetic Handles

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane contains three synthetically orthogonal functional handles within a single small molecule (MW 243.1): (i) a meta-bromophenyl group capable of Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.); (ii) a primary hydroxymethyl group amenable to oxidation, esterification, etherification, or conversion to leaving groups; and (iii) the oxetane ring itself, which can undergo ring-opening under acidic or nucleophilic conditions to generate linear functionalized products. In contrast, the structurally simpler 3-(3-bromophenyl)oxetane (MW 213.1) lacks the hydroxymethyl handle, and the 3-(4-bromophenyl)-3-(hydroxymethyl)oxetane para-isomer offers identical functional group count but a different substitution pattern with distinct electronic and steric properties [1]. The target compound thus provides a uniquely dense functionalization vector for parallel library synthesis [2].

Multifunctional Synthetic Handles
Class-level inference
3 orthogonal handles vs. 2 in simpler bromophenyl oxetane: meta-Br-aryl, primary -CH₂OH, and oxetane ring

Supports synthetic workflow fit assessment

Class-level structural analysis context

Organic synthesis Building blocks Cross-coupling Diversification

Carbonyl Bioisosterism for LogD Reduction

The oxetane ring is an established carbonyl bioisostere that reduces lipophilicity while maintaining similar molecular volume and electronic character. In matched molecular pair analyses of 3,3-disubstituted oxetanes, the oxetane-for-carbonyl substitution consistently lowers LogD by approximately 0.8 units compared to the corresponding ketone, directly enhancing aqueous solubility and potentially reducing off-target promiscuity associated with excessive lipophilicity [1]. When comparing 3,3-diaryloxetanes to benzophenones in matched molecular pair studies, the oxetane-containing compounds exhibited comparable target binding affinity but consistently improved physicochemical profiles, including lower LogD and higher solubility, without significant loss of potency [2]. For 3-(3-bromophenyl)-3-(hydroxymethyl)oxetane, the 3,3-disubstituted oxetane core mimics a diaryl ketone or gem-dimethyl structural motif while conferring polarity advantages that simpler acyclic analogs lack.

Carbonyl Bioisosterism for LogD
Class-level inference
Reported LogD reduction of ~0.8 units for oxetane vs. carbonyl in matched molecular pairs

Reported LogD reduction context

Matched molecular pair analysis; class-level

Physicochemical properties Lipophilicity Bioisosterism ADME

Synthetic Stability of 3,3-Disubstituted Oxetanes

A comprehensive 2025 study systematically evaluated the stability of 3,3-disubstituted oxetane cores under >40 standard organic and medicinal chemistry transformations, including oxidation, reduction, alkylation, acylation, nucleophilic substitution, C–C bond formation, hydrolysis, and protecting group manipulations. The oxetane ring demonstrated robust tolerance to both acidic and basic conditions, enabling multi-step synthetic sequences without ring-opening or degradation [1]. In contrast, monosubstituted oxetanes exhibit different stability profiles and are more susceptible to ring-opening under certain conditions. Notably, this study achieved scale-up of 3,3-disubstituted oxetane syntheses to 1 kg per run, demonstrating process-chemistry viability absent in many less-studied oxetane derivatives [1]. The target compound, as a 3,3-disubstituted oxetane, is predicted to benefit from this established stability profile, distinguishing it from 3-monosubstituted analogs such as 3-(3-bromophenyl)oxetane, which lack the geminal substitution pattern associated with enhanced stability.

Synthetic Stability Profile
Class-level inference
Over 40 reaction types validated for 3,3-disubstituted oxetane core stability; scale demonstrated to 1 kg

Supports reaction compatibility review

Class-level stability profile; data to verify for specific analog

Chemical stability Synthetic compatibility Reaction tolerance Process chemistry

Conformational Rigidity and Target Selectivity

The 3,3-disubstituted oxetane core creates a quaternary carbon center at the 3-position, locking the oxetane ring into a fixed puckered conformation with defined spatial orientation of the aromatic and hydroxymethyl substituents. This contrasts with 3-monosubstituted oxetanes, which retain conformational flexibility around the C3–substituent bond [1]. In drug discovery, higher Fsp³ (fraction of sp³-hybridized carbons) and increased three-dimensionality correlate with reduced clinical attrition rates due to improved target selectivity and superior pharmacokinetic profiles [2]. The target compound, with a quaternary oxetane carbon and aromatic substitution, offers Fsp³ = 0.5 (5 sp³ carbons / 10 total carbons), which is significantly higher than planar aromatic ketones (Fsp³ typically ≤0.2) and comparable to established drug-like scaffolds. The rigid, pre-organized geometry may reduce entropic penalties upon target binding compared to flexible acyclic analogs.

Conformational Rigidity & Fsp³
Class-level inference
Fsp³ = 0.5; quaternary C3 locks oxetane in fixed puckered geometry vs. flexible monosubstituted analogs

Supports conformational selection context

Scaffold-class property; target-specific validation needed

Conformational restriction Fsp³ fraction 3D shape Target selectivity

Meta-Bromoaryl Handle in Cross-Coupling

The meta-bromophenyl substituent in 3-(3-bromophenyl)-3-(hydroxymethyl)oxetane provides a regiochemically distinct reactive handle compared to its para-bromo and ortho-bromo isomers. Meta-substituted aryl bromides exhibit different electronic effects (inductive electron-withdrawal without strong resonance donation) and steric profiles relative to para- and ortho-isomers, which can influence cross-coupling reaction rates, yields, and substrate scope [1]. The target compound contains a meta-bromophenyl group; its para-isomer 3-(4-bromophenyl)-3-(hydroxymethyl)oxetane (CAS not specified, available from multiple vendors) has identical molecular formula but different spatial orientation and electronic distribution [2]. This regiochemical difference can alter binding poses in biological targets and affect downstream functionalization efficiency. The meta-bromo position is less sterically hindered than ortho-substitution while providing distinct vector geometry compared to para-substitution, offering a differentiated diversification platform.

Meta-Bromoaryl Regiochemistry
Cross-study comparable
Meta Hammett σₘ = +0.39 vs. para σₚ = +0.23; exit vector angle difference ~60° between isomers

Regiochemical differentiation context

Isomer-specific property review; binding impact context-dependent

Cross-coupling Suzuki coupling Regioselectivity Diversification

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: Prioritized Applications


Carbonyl Bioisostere to Reduce LogD

Use 3-(3-bromophenyl)-3-(hydroxymethyl)oxetane as a 3,3-disubstituted oxetane building block to replace gem-dimethyl or carbonyl groups in lead compounds where excessive lipophilicity (high LogD) is driving off-target toxicity, hERG liability, or poor aqueous solubility. Based on matched molecular pair analyses showing LogD reductions of ~0.8 units for oxetane-containing analogs versus carbonyls [1], incorporation of this scaffold can improve developability profiles while maintaining target potency [2]. The meta-bromophenyl group provides a cross-coupling handle for further SAR expansion post-oxetane installation.

Parallel Library Synthesis Using Triple Handles

Employ 3-(3-bromophenyl)-3-(hydroxymethyl)oxetane as a central diversification node for parallel library synthesis. The bromophenyl group enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) with diverse boronic acids, amines, or alkynes; the primary hydroxymethyl group can be independently functionalized via oxidation, esterification, etherification, or conversion to leaving groups; and the oxetane ring itself can be opened under controlled conditions for linear product generation. This orthogonal reactivity profile reduces synthetic steps compared to sequential building-block approaches [3].

Conformationally Constrained Fragment and Lead Generation

Utilize 3-(3-bromophenyl)-3-(hydroxymethyl)oxetane as a three-dimensional, Fsp³-rich scaffold (Fsp³ = 0.5) for fragment-based drug discovery or lead generation programs seeking to improve target selectivity through conformational restriction. The 3,3-disubstituted oxetane core locks the molecule in a fixed puckered geometry, reducing entropic penalties upon binding and potentially improving selectivity versus flexible acyclic analogs [4]. The hydroxymethyl group offers a polar interaction site for hydrogen bonding with target residues, while the bromophenyl group provides both hydrophobic contacts and a synthetic diversification handle.

Scalable Oxetane Building Block

Select 3-(3-bromophenyl)-3-(hydroxymethyl)oxetane for lead optimization programs anticipating scale-up requirements. The 3,3-disubstituted oxetane core class has demonstrated stability across >40 common synthetic transformations and has been scaled to 1 kg quantities, confirming process-chemistry viability [3]. This reduces scale-up risk compared to less-studied oxetane derivatives and supports transition from medicinal chemistry to preclinical development without necessitating route redesign due to oxetane instability.

Application
Selection Property
Validation Focus
Carbonyl bioisostere replacement
Polarity-enhanced scaffold profile
LogD and solubility endpoint comparison
Parallel library synthesis
Orthogonal functional handle architecture
Diversification efficiency and cross-coupling compatibility
Fragment-based lead generation
Conformationally constrained core geometry
Binding pose and target selectivity analysis
Multi-step synthesis scale-up
Reaction compatibility breadth
Process stability and route robustness assessment

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